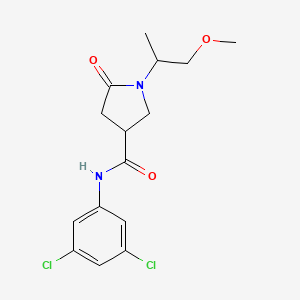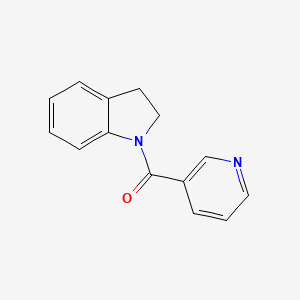
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.173547683 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Methods
Research in organic chemistry has led to the development of innovative synthesis methods for quinazoline derivatives. A study by Ohta et al. (2010) presented a novel synthesis approach for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. This method involves treatment with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one and K(2)CO(3) in the presence of CuBr, yielding moderate to good yields (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied. Van Horn et al. (2014) synthesized a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines showing significant activity against multidrug-resistant Staphylococcus aureus. This study emphasizes the potential of quinazoline derivatives as platforms for developing new antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).
Applications in Optoelectronics
Quinazolines have found applications in the field of optoelectronics, owing to their luminescent properties. Lipunova et al. (2018) reviewed the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended conjugated systems, have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiviral and Antineoplastic Properties
Further research has demonstrated the antiviral and antineoplastic potentials of quinazoline derivatives. Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates displaying weak to good activity against the Tobacco mosaic virus (TMV), suggesting their potential use in antiviral therapies (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012). Similarly, Markosyan et al. (2014) explored the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, indicating their application in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Antihistaminic Activity
Notably, Alagarsamy and colleagues have contributed to the development of quinazolin-4(3H)-ones as H1-antihistaminic agents. Their research led to the identification of compounds with significant protection against histamine-induced bronchospasm in guinea pigs, highlighting the therapeutic potential of these compounds in allergy treatment (Alagarsamy, Shyam Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Raja Solomon, 2012).
特性
IUPAC Name |
2-pentan-3-yl-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-14(4-2)18-21-17-13-9-8-12-16(17)19(22-18)20-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKBSLQJVPNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)
![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)
![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5592449.png)
